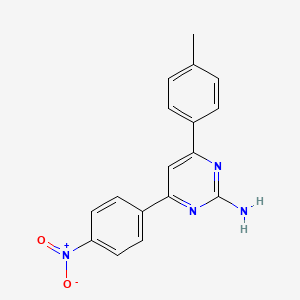
4-(4-Methylphenyl)-6-(4-nitrophenyl)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Methylphenyl)-6-(4-nitrophenyl)pyrimidin-2-amine, also known as 4-MNP, is an organic compound that is widely used in scientific research due to its unique properties. 4-MNP has a range of applications in various fields, from biochemistry to drug discovery.
Aplicaciones Científicas De Investigación
4-(4-Methylphenyl)-6-(4-nitrophenyl)pyrimidin-2-amine has a range of applications in scientific research, including drug discovery, biochemistry, and molecular biology. In drug discovery, 4-(4-Methylphenyl)-6-(4-nitrophenyl)pyrimidin-2-amine has been used to identify novel small molecules that can be used as potential drug candidates. In biochemistry, 4-(4-Methylphenyl)-6-(4-nitrophenyl)pyrimidin-2-amine has been used to study enzyme-catalyzed reactions and to determine the kinetic parameters of enzymes. In molecular biology, 4-(4-Methylphenyl)-6-(4-nitrophenyl)pyrimidin-2-amine has been used to study protein-ligand interactions and to determine the binding affinity of proteins for their ligands.
Mecanismo De Acción
The mechanism of action of 4-(4-Methylphenyl)-6-(4-nitrophenyl)pyrimidin-2-amine is not yet fully understood. However, it is believed that 4-(4-Methylphenyl)-6-(4-nitrophenyl)pyrimidin-2-amine interacts with proteins and enzymes to induce a conformational change in the protein or enzyme, which can then lead to a change in the enzyme’s activity or the binding affinity of the protein for its ligands.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Methylphenyl)-6-(4-nitrophenyl)pyrimidin-2-amine are not yet fully understood. However, it has been observed that 4-(4-Methylphenyl)-6-(4-nitrophenyl)pyrimidin-2-amine can induce changes in the activity of enzymes and proteins, as well as changes in the binding affinity of proteins for their ligands.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 4-(4-Methylphenyl)-6-(4-nitrophenyl)pyrimidin-2-amine in lab experiments is its versatility. 4-(4-Methylphenyl)-6-(4-nitrophenyl)pyrimidin-2-amine can be used in a variety of experiments, from drug discovery to biochemistry and molecular biology. However, one limitation of 4-(4-Methylphenyl)-6-(4-nitrophenyl)pyrimidin-2-amine is that its effects are not always predictable, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are a number of potential future directions for research involving 4-(4-Methylphenyl)-6-(4-nitrophenyl)pyrimidin-2-amine. These include further investigation into the mechanism of action of 4-(4-Methylphenyl)-6-(4-nitrophenyl)pyrimidin-2-amine, as well as further research into the biochemical and physiological effects of 4-(4-Methylphenyl)-6-(4-nitrophenyl)pyrimidin-2-amine. Additionally, further research into the potential applications of 4-(4-Methylphenyl)-6-(4-nitrophenyl)pyrimidin-2-amine in drug discovery, biochemistry, and molecular biology could yield valuable insights.
Métodos De Síntesis
4-(4-Methylphenyl)-6-(4-nitrophenyl)pyrimidin-2-amine is typically synthesized via a two-step process. The first step involves the reaction of 4-methylphenylacetic acid and 4-nitrophenylacetic acid in the presence of a base, such as sodium hydroxide, to form the corresponding amide. The second step involves the reaction of the amide with a suitable reagent, such as an amine, to form the desired 4-(4-Methylphenyl)-6-(4-nitrophenyl)pyrimidin-2-amine.
Propiedades
IUPAC Name |
4-(4-methylphenyl)-6-(4-nitrophenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2/c1-11-2-4-12(5-3-11)15-10-16(20-17(18)19-15)13-6-8-14(9-7-13)21(22)23/h2-10H,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIGFEZSKBBWRHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methylphenyl)-6-(4-nitrophenyl)pyrimidin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














